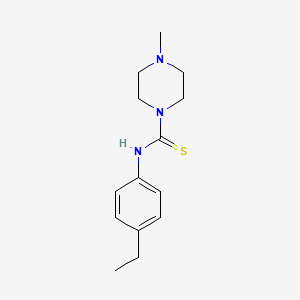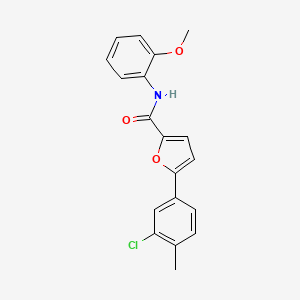
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity. This leads to a decrease in downstream signaling pathways that promote cell growth and proliferation. Inhibition of EGFR signaling has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a selective effect on cancer cells, with minimal effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of cancer cells. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been extensively studied, with a large body of research available on its mechanism of action and potential therapeutic applications. However, 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can also have off-target effects on other tyrosine kinases, which can limit its specificity.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione. One area of focus is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of focus is the use of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in combination with other cancer therapies, such as immunotherapy. Additionally, research is needed to better understand the mechanisms of resistance to 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione and how to overcome them. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione to optimize its use in cancer therapy.
Métodos De Síntesis
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting with 3-nitrobenzaldehyde and 3-chloroaniline. The intermediate product is then reacted with dimethyl sulfate and potassium carbonate to form the final product. The synthesis method has been optimized to increase the yield and purity of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-19-13-9-15(24-3)14(23-2)8-12(13)16(21)20(17(19)22)11-6-4-5-10(18)7-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCUNZVFIHOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)


![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)







![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)

